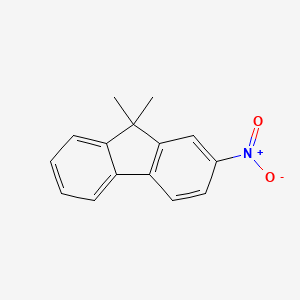
9,9-Dimethyl-2-nitro-9H-fluorene
Vue d'ensemble
Description
9,9-Dimethyl-2-nitro-9H-fluorene is a chemical compound with the CAS Number: 605644-46-0 . It has a molecular weight of 239.27 . The compound is typically stored at room temperature and appears as a white to yellow crystal or powder .
Synthesis Analysis
The synthesis of 9,9-dimethyl-2-nitrofluorene involves dissolving 9,9-dimethylfluorene in glacial acetic acid and warming the solution in an oil bath. Concentrated HNO3 is then slowly added with stirring . Another method for synthesizing 9,9-dimethylfluorene involves reacting fluorene with dimethyl carbonate in an organic solvent system at a certain temperature range under alkaline conditions .Molecular Structure Analysis
The IUPAC name for this compound is 9,9-dimethyl-2-nitro-9H-fluorene . The InChI code is 1S/C15H13NO2/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(16(17)18)9-14(12)15/h3-9H,1-2H3 . The molecular formula is C15H13NO2 .Physical And Chemical Properties Analysis
9,9-Dimethyl-2-nitro-9H-fluorene has a density of 1.2±0.1 g/cm3, a boiling point of 373.1±21.0 °C at 760 mmHg, and a flash point of 171.8±14.9 °C . It has a molar refractivity of 69.7±0.3 cm3 .Applications De Recherche Scientifique
Synthesis and Fluorescence Probes
9,9-Dimethyl-2-nitro-9H-fluorene has been utilized in the synthesis of various compounds. A notable application is in the synthesis of N-substituted 2-amino-9,9-dialkylfluorenes, which can bear electron-withdrawing substituents like nitro groups. These compounds have potential as fluorescence probes for studying femtosecond solvation dynamics (Ginagunta et al., 2004).
Sensing Applications
Research indicates the efficacy of derivatives of 9,9-Dimethyl-2-nitro-9H-fluorene in sensing applications. Compounds synthesized from this material have been used as fluorescent sensors for detecting nitro compounds (NACs), metal cations, and amino acids. Specific derivatives have shown high selectivity and sensitivity in detecting substances like Trinitrophenol (TNP), Fe3+, and L-arginine (Yingying Han et al., 2020).
Luminescent Material Development
9,9-Dimethyl-2-nitro-9H-fluorene is an important intermediate in the synthesis of OLED materials, demonstrating its value in the development of luminescent materials. The synthesis process involves steps like bromination and methylation, starting from fluorene as the base material (Bai Xue-feng, 2013).
Optical Limiting and Nonlinear Optical Properties
The derivative compounds of 9,9-Dimethyl-2-nitro-9H-fluorene have been studied for their two-photon absorption properties and optical limiting behavior, particularly in relation to their use in optical limiting devices. These studies involve both theoretical and experimental approaches to understand the optical properties of these compounds (Hong Ma et al., 2015).
Coordination Compounds for Fluorescent Sensing
9,9-Dimethyl-2-nitro-9H-fluorene-based lanthanide coordination compounds have been created for fluorescent sensing of various cations and anions. These compounds exhibit high thermal stability and have shown potential as efficient and selective fluorescent probes (Bing Li et al., 2020).
Novelty in Fluorene-based Derivatives
Research into fluorene-based compounds, including derivatives of 9,9-Dimethyl-2-nitro-9H-fluorene, has shown their significant role in photoluminescence and electroluminescent materials. The novel fluorene-based compounds have been used as sensors for the recognition of nitro compounds and metal ions, demonstrating their versatility in various scientific applications (Xinyue Zhou et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
9,9-dimethyl-2-nitrofluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(16(17)18)9-14(12)15/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNVINZCDHRVAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677323 | |
| Record name | 9,9-Dimethyl-2-nitro-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Dimethyl-2-nitro-9H-fluorene | |
CAS RN |
605644-46-0 | |
| Record name | 9,9-Dimethyl-2-nitro-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{3-[Benzyl(butyl)amino]-2-hydroxypropoxy}-N-phenylbenzamide](/img/structure/B1487423.png)
![N,N-Dimethyl-2-azabicyclo[2.2.1]heptan-7-amine](/img/structure/B1487428.png)
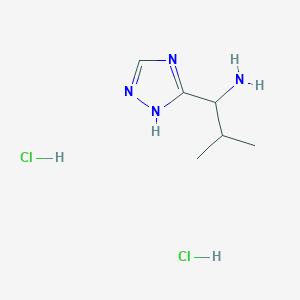
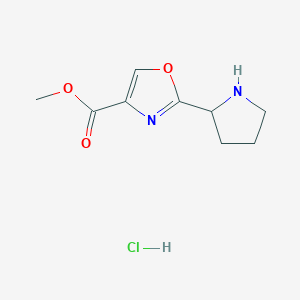
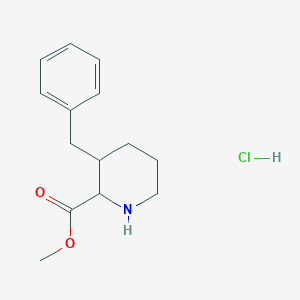
![4-[(2-Methyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride](/img/structure/B1487432.png)
![N-[3-(10H-Phenothiazin-10-yl)propyl]guanidine hydrochloride](/img/structure/B1487433.png)

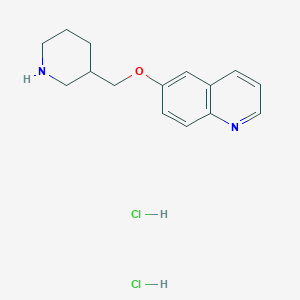
![3-Phenyl-1-azaspiro[4.5]decane hydrochloride](/img/structure/B1487436.png)

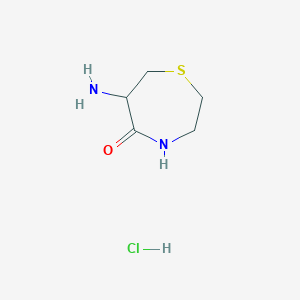
![[2-Methylhexahydropyrrolo[3,4-c]pyrrol-3(1H)-yl]methanol](/img/structure/B1487441.png)
![tert-Butyl 3-[(benzylamino)methyl]-3-(hydroxymethyl)-1-piperidinecarboxylate](/img/structure/B1487444.png)